molecular formula C7H6BrF3N2 B12344137 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 1257431-68-7

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12344137
CAS No.: 1257431-68-7
M. Wt: 255.03 g/mol
InChI Key: KPIBKAFZXKJPPX-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2. It is a derivative of pyridine, characterized by the presence of bromine, methyl, and trifluoromethyl groups. This compound is used as a building block in organic synthesis and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the bromination of N-methyl-3-(trifluoromethyl)pyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Dehalogenated pyridines.

Scientific Research Applications

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and binding properties. The combination of bromine and trifluoromethyl groups also imparts distinct electronic and steric characteristics, making it a valuable compound in various synthetic and research applications .

Properties

CAS No.

1257431-68-7

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2/c1-12-6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,1H3,(H,12,13)

InChI Key

KPIBKAFZXKJPPX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C(F)(F)F

Origin of Product

United States

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